PIM1 Biochemical Potency (TR-FRET): Head-to-Head Comparison with CHEMBL4518492 and CHEMBL4564586
In the same TR-FRET assay measuring BAD phosphorylation at Ser-112, 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CHEMBL4528544) exhibits an IC50 of 1.5 nM [1]. This represents an approximately 2.9-fold improvement over the close analog CHEMBL4518492 (IC50 4.40 nM) but is approximately 2.1-fold less potent than CHEMBL4564586 (IC50 0.700 nM) [2][3]. The data demonstrate that the compound occupies an intermediate but well-defined potency window among Sanofi-annotated PIM1 inhibitors.
| Evidence Dimension | PIM1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | CHEMBL4518492 (IC50 = 4.40 nM); CHEMBL4564586 (IC50 = 0.700 nM) |
| Quantified Difference | 2.9-fold more potent than CHEMBL4518492; 2.1-fold less potent than CHEMBL4564586 |
| Conditions | TR-FRET assay; inhibition of PIM1 (unknown origin) assessed as reduction in BAD phosphorylation at Ser-112 residue [1][2][3] |
Why This Matters
This quantitative ranking enables researchers to select a compound with a specific potency 'sweet spot'—intermediate between ultra-potent probes and weaker analogs—allowing dose-response studies without ceiling effects often encountered with picomolar inhibitors.
- [1] BindingDB BDBM50518513; CHEMBL4528544. Affinity Data: IC50 1.5 nM (Inhibition of PIM1). View Source
- [2] BindingDB BDBM50518505; CHEMBL4518492. Affinity Data: IC50 4.40 nM (Inhibition of PIM1). View Source
- [3] BindingDB BDBM50518521; CHEMBL4564586. Affinity Data: IC50 0.700 nM (Inhibition of PIM1). View Source
